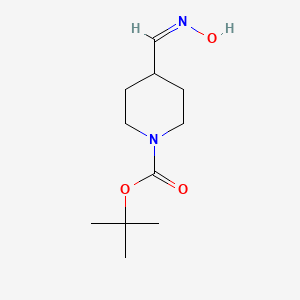

tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl 4-[(Z)-hydroxyiminomethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8- |

InChI Key |

JPPSCYURIXEGIG-WQLSENKSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C=N\O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=NO |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-(chloro(hydroxyimino)methyl)piperidine-1-carboxylate

- Structural Difference: Chlorine substitution on the hydroxyimino group.

- Synthesis: Derived from tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate via reaction with N-chlorosuccinimide (NCS) .

- Reactivity : The chloro substituent enhances electrophilicity, making it a superior precursor for nucleophilic substitutions in drug discovery pipelines.

- Biological Relevance : Used in synthesizing selective kinase inhibitors .

tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Structural Difference: Replacement of the hydroxyimino group with a benzimidazolone ring.

- Synthesis: Achieved via nitro group reduction and cyclization of tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate .

- Applications: Acts as a core scaffold for inhibitors of 8-oxoguanine DNA glycosylase (OGG1), demonstrating improved metabolic stability compared to hydroxyimino derivatives .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Structural Difference: A hydrophobic 4-methylpentyl chain replaces the hydroxyimino group.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate .

- Physicochemical Properties: Exhibits higher lipophilicity (logP ≈ 3.5) compared to the polar hydroxyimino derivative (logP ≈ 1.8), influencing blood-brain barrier permeability .

tert-Butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate

- Structural Difference: Incorporation of a trifluoromethyl group adjacent to the hydroxyimino moiety.

- Applications : The trifluoromethyl group enhances metabolic resistance and binding affinity to enzymatic active sites, making it a candidate for antiviral agents .

Comparative Analysis of Key Properties

Biological Activity

tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate, also known as 1-Boc-4-((hydroxyimino)methyl)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₈N₂O₃

- Molecular Weight : 228.292 g/mol

- IUPAC Name : tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate

The presence of the hydroxyimino group in this compound enhances its reactivity and potential interactions with biological targets, making it a valuable subject for further investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

The compound's hydroxyimino moiety allows it to interact with various biological targets, potentially modulating their activity. Studies suggest that it may inhibit certain enzymes involved in critical biological processes:

- Anti-inflammatory Activity : Preliminary studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : There is emerging evidence that suggests potential analgesic effects, warranting further investigation into its use as a pain management agent.

Applications in Drug Development

The compound has been utilized in the synthesis of several biologically active derivatives:

- HepG2 Cell Cycle Inhibitors : It plays a role in developing inhibitors targeting HepG2 cells, which are often used in cancer research due to their relevance in hepatic cancer models.

- Antibiotic Derivatives : The synthesis of nitroxoline derivatives has been linked to this compound, contributing to the development of new antibiotics with potential anti-cancer properties.

- Sphingosine-1-phosphate Receptor Agonists : Its utility extends to synthesizing sphingosine-1-phosphate receptor agonists, which have implications for treating autoimmune and inflammatory diseases.

In Vitro Studies

A series of studies have evaluated the pharmacological properties of compounds related to tert-butyl (E)-4-((hydroxyimino)methyl)piperidine:

- A study demonstrated that derivatives could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory potential .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| tert-Butyl 4-cyanomethylpiperidine-1-carboxylate | 256411-39-9 | 0.98 | Contains a cyanomethyl group |

| tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | 774609-73-3 | 0.94 | Hydroxyl group addition |

| tert-Butyl 3-cyanopiperidine-1-carboxylate | 91419-53-3 | 0.94 | Different position of the cyano group |

These compounds illustrate the diversity within piperidine derivatives and their respective biological activities.

Q & A

Q. What safety protocols are critical when handling this compound due to limited toxicological data?

- Methodological Answer : Adhere to ALARA (As Low As Reasonably Achievable) principles:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Conduct acute toxicity testing in rodents (LD₅₀ determination) before scaling reactions.

- Emergency procedures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.